7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been found to have various biological activities, including antimicrobial properties . They are known to be more potent when they are unsubstituted .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . This reaction leads to the creation of a series of novel pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is confirmed by spectroscopic data . The structure includes a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation, cyclization, and elimination . The reaction is clean with excellent yields and reduces the use of solvents .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of tetrazolopyrimidine, including compounds closely related to 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide, have been synthesized and characterized for their antimicrobial activity. For instance, a study by Gein et al. (2010) focused on the synthesis of N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides through a three-component reaction, revealing significant antimicrobial properties (Gein, V. L., Zamaraeva, T. M., Kurbatova, A., Voronina, É., & Vakhrin, M. I., 2010).
Synthesis and Chemical Properties
The compound's synthesis involves regioselective methods, as detailed in research on related pyrazolopyrimidine derivatives. Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting methodologies that could be relevant for synthesizing variants of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (Drev, M., Grošelj, U., Mevec, Š., Pušavec, E., Štrekelj, J., Golobič, A., Dahmann, G., Stanovnik, B., & Svete, J., 2014).
Biological Evaluation for Anticancer Properties
Another facet of scientific research on tetrazolopyrimidine derivatives includes evaluating their potential as anticancer agents. A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives and assessed their anticancer and anti-5-lipoxygenase activities, suggesting the utility of these compounds in cancer research and treatment (Rahmouni, A., Souiei, S., Belkacem, M., Romdhane, A., Bouajila, J., & Ben Jannet, H., 2016).
Antioxidant Activity
The compound's potential for antioxidant activity has been explored, with Gilava et al. (2020) conducting research on triazolopyrimidine derivatives, including synthesis and evaluation for antimicrobial and antioxidant activities. This research suggests that derivatives of 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide could offer beneficial antioxidant properties (Gilava, V. P., Patel, P., Ram, H., & Chauhan, J. H., 2020).
Future Directions
Pyrimidine derivatives have shown promising anticancer activity, and there is ongoing research to develop more potent and efficacious anticancer drugs with pyrimidine scaffold . The future of pyrazolo[1,5-a]pyrimidines lies in the design and synthesis of novel derivatives, exploring their biological activities, and understanding their structure-activity relationships .
properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-11,15-16H,1H3,(H,21,26)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQUMYSCMRDTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
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